molecular formula C21H23ClN4O2S B3618611 N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B3618611
M. Wt: 431.0 g/mol
InChI Key: ZPYONZUVZOJKBW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a triazole ring, a sulfanyl group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Common steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling of the aromatic and aliphatic substituents through various organic reactions such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the triazole ring, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in reaction mechanism research.

Biology

Biologically, compounds with triazole rings are often investigated for their potential as enzyme inhibitors or antimicrobial agents. The specific biological activity of this compound would need to be determined through experimental studies.

Medicine

In medicine, similar compounds are explored for their potential therapeutic effects, such as anti-inflammatory, antifungal, or anticancer properties. Detailed pharmacological studies would be required to ascertain its efficacy and safety.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.

    Sulfonamide derivatives: These compounds share the sulfanyl group and may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-4-26-19(12-28-17-9-5-14(2)6-10-17)24-25-21(26)29-13-20(27)23-18-11-16(22)8-7-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYONZUVZOJKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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